molecular formula C17H15ClO4 B14520321 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 62809-66-9

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid

Cat. No.: B14520321
CAS No.: 62809-66-9
M. Wt: 318.7 g/mol
InChI Key: LEORRXWAGMIORR-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid, also known as fenofibric acid, is a chemical compound with the molecular formula C17H15ClO4. It is primarily known for its use as a lipid-lowering agent in the treatment of hyperlipidemia and hypercholesterolemia. Fenofibric acid is the active metabolite of fenofibrate, a drug that belongs to the class of fibrates. It works by activating peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves several steps. One common method starts with the reaction of 4-chlorobenzoyl chloride with phenol to form 4-chlorobenzoyl phenyl ether. This intermediate is then reacted with 2-methylpropanoic acid under basic conditions to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of fenofibric acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the quantification of fenofibrate and its metabolites.

    Biology: The compound is studied for its effects on lipid metabolism and its role in regulating gene expression related to lipid homeostasis.

    Medicine: Fenofibric acid is used in clinical research to investigate its efficacy and safety in treating dyslipidemia and cardiovascular diseases.

    Industry: It is utilized in the pharmaceutical industry for the development and manufacturing of lipid-lowering drugs.

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). Upon activation, PPARα modulates the expression of genes involved in lipid metabolism, leading to increased oxidation of fatty acids, enhanced lipoprotein lipase activity, and reduced production of triglycerides. This results in lower levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid is unique due to its high potency and efficacy in activating PPARα. It has a favorable pharmacokinetic profile, with better bioavailability and fewer side effects compared to other fibrates .

Properties

CAS No.

62809-66-9

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-5-3-4-12(10-14)15(19)11-6-8-13(18)9-7-11/h3-10H,1-2H3,(H,20,21)

InChI Key

LEORRXWAGMIORR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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